2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
CAS No.: 899734-40-8
Cat. No.: VC7266427
Molecular Formula: C16H11ClF3N3O3S2
Molecular Weight: 449.85
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899734-40-8 |
|---|---|
| Molecular Formula | C16H11ClF3N3O3S2 |
| Molecular Weight | 449.85 |
| IUPAC Name | 2-[(7-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C16H11ClF3N3O3S2/c17-10-4-5-12-13(7-10)28(25,26)23-15(22-12)27-8-14(24)21-11-3-1-2-9(6-11)16(18,19)20/h1-7H,8H2,(H,21,24)(H,22,23) |
| Standard InChI Key | IYVCEPUEKPELOI-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)NC(=O)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)Cl)C(F)(F)F |
Introduction
Synthesis and Chemical Reactions
The synthesis of benzothiadiazine derivatives typically involves multi-step organic reactions, requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity of the final product. These compounds can undergo various chemical reactions due to their functional groups, often performed under controlled conditions to prevent side reactions and ensure selectivity.
Biological Activities and Applications
Benzothiadiazine derivatives are known for their diverse biological activities, including antibacterial and anti-inflammatory properties. While specific data on 2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is not available, compounds in this class hold promise for various applications in medicinal chemistry.
Data Table for Similar Compounds
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